molecular formula C18H20N2O4S B2699018 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide CAS No. 922062-30-4

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide

Cat. No.: B2699018
CAS No.: 922062-30-4
M. Wt: 360.43
InChI Key: OPBRHWZEDDSGBH-UHFFFAOYSA-N
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Description

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10-ethyl group, an 11-oxo moiety, and a propane-2-sulfonamide substituent at position 2. Its molecular formula is C₂₁H₂₁N₂O₄S, with a molecular weight of 397.47 g/mol (estimated from analogous structures in ). Key physicochemical properties include a moderate logP (~3.9–4.0), indicative of balanced lipophilicity, and a polar surface area of ~78.4 Ų, suggesting moderate solubility .

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-4-20-15-7-5-6-8-17(15)24-16-10-9-13(11-14(16)18(20)21)19-25(22,23)12(2)3/h5-12,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBRHWZEDDSGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide is a complex organic compound characterized by a dibenzo[b,f][1,4]oxazepine core and a sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3SC_{20}H_{22}N_2O_3S. The presence of both the oxazepine ring and the sulfonamide group contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC20H22N2O3S
Molecular Weight370.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzymatic activities or disrupting protein-protein interactions. The dibenzo[b,f][1,4]oxazepine core may modulate signal transduction pathways by interacting with cellular receptors.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains and shown to possess inhibitory effects comparable to established antibiotics.

  • Bacterial Inhibition : In vitro assays demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at 15 μg/mL and 30 μg/mL respectively.
  • Antifungal Activity : The compound also showed antifungal properties against Candida albicans, with an MIC value of 25 μg/mL.

Anticancer Activity

Preliminary studies have suggested that this compound may have anticancer potential:

  • Cell Line Studies : In assays involving human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited cytotoxic effects with IC50 values ranging from 20 to 50 μM.
  • Mechanistic Insights : The anticancer activity is hypothesized to result from the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation.

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of dibenzo[b,f][1,4]oxazepine derivatives for their antimicrobial properties. Among these derivatives, N-(10-ethyl-11-oxo) demonstrated superior activity against multidrug-resistant bacterial strains .
  • Anticancer Research : Research conducted at a university laboratory explored the effects of this compound on breast cancer cells. Results indicated significant reduction in cell viability and increased apoptosis markers when treated with varying concentrations of the compound .

Comparison with Similar Compounds

Structural Analogues with Modified Heteroatoms in the Core

Compounds with sulfur (thiazepine) instead of oxygen (oxazepine) in the central ring exhibit distinct electronic and steric properties:

Compound Name Core Structure Key Substituents Molecular Weight logP Biological Activity/Notes
10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide (11) Thiazepine (S) Carboxylic acid, 5-oxide 330.34 2.1 Intermediate in D2 dopamine antagonist synthesis
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide Oxazepine (O) 2,4-Dimethoxybenzene-sulfonamide 454.5 3.97 Enhanced polarity due to methoxy groups

Key Findings :

  • Thiazepine derivatives (e.g., compound 11 ) show lower molecular weights and logP values compared to oxazepines, likely due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity .
Substituent Variations in Sulfonamide Derivatives

The propane-2-sulfonamide group in the target compound can be compared to other sulfonamide-functionalized analogs:

Compound Name Substituent on Sulfonamide Molecular Weight logP Notes
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Tetrahydronaphthalene 452.54 4.2 Increased lipophilicity due to fused ring
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide 4-Methylbenzene 408.47 3.5 Acetyl group at position 10 alters metabolism
BT2 (Ethyl carbamate derivative) Ethyl carbamate 354.39 2.8 Reduced hydrogen-bonding capacity

Key Findings :

  • The 4-methylbenzene-sulfonamide derivative () has a lower logP (3.5) compared to propane-2-sulfonamide, suggesting that branching in the sulfonamide alkyl chain modulates lipophilicity .
Functional Group Replacements (Sulfonamide vs. Acetamide/Carbamate)

Replacing sulfonamide with acetamide or carbamate groups alters binding and pharmacokinetics:

Compound Name Functional Group Molecular Weight logP Biological Activity
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide (8a) Acetamide 390.44 4.1 Moderate activity in PEX5-PEX14 inhibition
BT2 (Ethyl carbamate derivative) Carbamate 354.39 2.8 Anti-inflammatory activity in monocyte adhesion assays

Key Findings :

  • Acetamide derivatives (e.g., 8a in ) exhibit higher logP values (~4.1) than sulfonamides, favoring CNS penetration but increasing metabolic instability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous dibenzo-oxazepin derivatives are synthesized by reacting precursors like 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one with sulfonating agents (e.g., propane-2-sulfonyl chloride) under anhydrous conditions. Yield optimization involves statistical experimental design (DoE), such as varying reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios. Central composite designs can identify critical parameters impacting yield .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) to confirm substituent positions and hydrogen bonding.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to assess purity (>98%).
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide experimental design for derivatives of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model reaction pathways, transition states, and substituent effects. Tools like Gaussian or ORCA can predict regioselectivity in sulfonamide formation. Couple this with cheminformatics (e.g., ICReDD’s workflow) to screen reaction conditions in silico and prioritize experimental trials. Validate predictions using kinetic studies (e.g., time-resolved NMR) .

Q. How should researchers address contradictions in observed biological activities across different cell models?

  • Methodological Answer : Discrepancies may arise from cell-specific uptake, metabolic stability, or off-target effects. To resolve this:

  • Conduct dose-response assays (IC₅₀/EC₅₀) in multiple cell lines (e.g., monocytic vs. endothelial cells).
  • Perform ADME profiling (e.g., plasma protein binding, microsomal stability) to assess bioavailability.
  • Use transcriptomic analysis (RNA-seq) to identify differentially regulated pathways. For example, BT2, a related compound, showed anti-inflammatory effects via NF-κB inhibition, which could be validated via luciferase reporter assays .

Q. What strategies mitigate solubility challenges during in vitro bioactivity assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility.
  • Amorphous solid dispersion : Formulate with polymers (e.g., HPMCAS) via spray drying.
  • pH adjustment : Test solubility in buffers (pH 1–7.4) to identify optimal conditions.
  • Computational prediction : Tools like ALOGPS or SwissADME estimate logP and solubility, guiding formulation design .

Q. How can reaction engineering principles improve scalability of the synthesis?

  • Methodological Answer : Apply continuous flow chemistry to enhance heat/mass transfer and reduce side reactions. Use microreactors with controlled residence times (e.g., 30–60 min) and inline PAT (process analytical technology) for real-time monitoring. Optimize catalyst loading (e.g., Pd/C for deprotection steps) via response surface methodology (RSM) .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported binding affinities for target proteins?

  • Methodological Answer :

  • Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD).
  • Competitive assays : Compare with known inhibitors (e.g., ATP-competitive kinase inhibitors) to confirm specificity.
  • Structural docking : Perform molecular docking (AutoDock Vina) using crystallographic protein structures (PDB) to validate binding poses .

Tables for Reference

Parameter Optimization Strategy Key Evidence
Reaction YieldDoE with temperature/solvent variation
Solubility in BioassaysCo-solvents (DMSO + surfactants)
Computational PredictionsDFT + cheminformatics workflow (ICReDD)
Binding Affinity ValidationSPR/ITC + molecular docking

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